molecular formula C9H8O3S B1618209 2-(Acetylthio)benzoic acid CAS No. 55819-78-8

2-(Acetylthio)benzoic acid

Cat. No.: B1618209
CAS No.: 55819-78-8
M. Wt: 196.22 g/mol
InChI Key: HIHUAMSKWMGUNW-UHFFFAOYSA-N
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Description

2-(Acetylthio)benzoic acid is a chemical compound with the molecular formula C9H8O3S . It is also known as 2-(acetylsulfanyl)benzoic acid . The compound has a molecular weight of 196.22 .

Scientific Research Applications

Analgesic and Antiplatelet Activity

2-(Acetylthio)benzoic acid and its derivatives have been explored for their potential in medical applications, particularly in analgesic and antiplatelet activities. A study by Caroline et al. (2019) synthesized a compound closely related to this compound, demonstrating its effectiveness as an analgesic and antiplatelet agent with no observed toxicity impact. This suggests potential applications in pain management and cardiovascular health (Caroline et al., 2019).

Solubility in Pharmaceuticals

Hahnenkamp et al. (2010) studied the solubility of various benzoic acid derivatives, including this compound, in different solvents. This research is crucial for pharmaceutical development, as solubility affects drug formulation and efficacy (Hahnenkamp et al., 2010).

Anticancer Activity

In the field of oncology, derivatives of this compound have shown promise. Ünver and Cantürk (2017) synthesized thiophene acetyl salicylic acid esters, which include a variant of this compound, and found them effective against cancer cell lines, with the ortho-isomer inducing significant cell death (Ünver & Cantürk, 2017).

Environmental and Health Safety

Research into the toxicity of benzoic acid derivatives is essential for environmental and health safety. A study by Gorokhova et al. (2020) assessed the toxicity of various benzoic acid derivatives, including this compound, when ingested, providing valuable information on their safety profile (Gorokhova et al., 2020).

Drug Release and Formulation

Chakraborty (2022) discussed the synthesis and evaluation of aspirin, a derivative of benzoic acid. This research is relevant to this compound as it provides insights into drug release mechanisms and formulation strategies that could be applicable to its derivatives (Chakraborty, 2022).

Properties

IUPAC Name

2-acetylsulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3S/c1-6(10)13-8-5-3-2-4-7(8)9(11)12/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIHUAMSKWMGUNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30204413
Record name 2-(Acetylthio)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30204413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55819-78-8
Record name 2-(Acetylthio)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55819-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Acetylthio)benzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055819788
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC49190
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49190
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Acetylthio)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30204413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(ACETYLTHIO)BENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09HZA2Q5EA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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